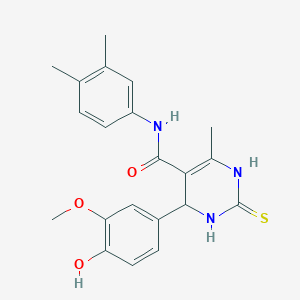

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-11-5-7-15(9-12(11)2)23-20(26)18-13(3)22-21(28)24-19(18)14-6-8-16(25)17(10-14)27-4/h5-10,19,25H,1-4H3,(H,23,26)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDLJHPVKDADHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C=C3)O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with thiourea and methyl acetoacetate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thioxo group can be reduced to a thiol or sulfide.

Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 3,4-dimethylphenyl and 4-hydroxy-3-methoxyphenyl groups distinguish it from other THP derivatives. Key comparisons include:

Table 1: Substituent Variations in THP Analogs

Key Observations :

- Aromatic Substitutions: The 3,4-dimethylphenyl group at N1 is less common than 2,3-dimethylphenyl (as in ) or halogenated aryl groups (e.g., 4-chlorophenyl in ).

- Thioxo vs. Oxo : The sulfanylidene group (C=S) at position 2 is associated with higher thermal stability and bioactivity compared to oxo (C=O) analogs. For example, thioxo derivatives in showed melting points >200°C, while oxo analogs decomposed at lower temperatures.

Physicochemical Properties

Table 2: Thermal Properties of Selected THP Derivatives

Key Observations :

- Thioxo derivatives generally exhibit higher melting points than oxo analogs due to stronger intermolecular interactions (e.g., hydrogen bonding and van der Waals forces) .

- The target compound’s 4-hydroxy-3-methoxyphenyl group may further elevate its melting point compared to non-hydroxylated analogs.

Antimicrobial Activity:

- N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-substituted-THP-5-carboxamides () showed moderate activity against E. coli and S. aureus, with MIC values ranging from 25–50 µg/mL.

- N-(3-Chloro-2-oxo-4-phenylazetidin-1-yl)-4-(indol-3-yl)-THP-5-carboxamides () exhibited broad-spectrum antifungal activity against C. albicans (MIC: 12.5 µg/mL).

Antioxidant Activity:

Biological Activity

N-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of dihydropyrimidines. Its structure features multiple aromatic rings and functional groups that contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is with a molecular weight of approximately 397.5 g/mol. The compound contains a tetrahydropyrimidine core, which is significant for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 941944-47-4 |

Hypoglycemic Effects

Research indicates that this compound exhibits hypoglycemic effects , suggesting potential applications in diabetes management. In vitro studies have demonstrated its ability to lower blood glucose levels by enhancing insulin sensitivity and modulating glucose metabolism pathways.

Antimicrobial Properties

The compound has shown significant antibacterial and antifungal properties against various microorganisms, including:

- Escherichia coli

- Candida albicans

These effects are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

The biological activity of this compound is believed to involve interactions with specific molecular targets. These include:

- Enzymes involved in glucose metabolism

- Cell membrane components of pathogens

- Receptors associated with inflammation and immune response

Comparative Analysis with Similar Compounds

A comparative analysis reveals that several compounds share structural similarities but exhibit different biological activities. Below is a summary table highlighting these compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Dimethyl-N-(2-pyridyl)-6-methyl-2-thioxo-tetrahydropyrimidine | Pyridine ring substitution | Antifungal activity against Candida albicans |

| 4-Methyl-N-(2,4-dimethylphenyl)-6-(3-fluorophenyl)-2-thioxo-tetrahydropyrimidine | Fluorophenyl substitution | Analgesic effects |

| 3-Methyl-N-(phenyl)-6-(pyridyl)-2-thioxo-tetrahydropyrimidine | Pyridine ring substitution | Antibacterial properties |

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and C. albicans. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL.

Hypoglycemic Mechanism Exploration

Another study focused on the hypoglycemic effects of this compound in diabetic rat models. The findings revealed that administration of the compound led to a notable decrease in fasting blood glucose levels compared to the control group. The mechanism was linked to enhanced insulin receptor signaling pathways and increased glucose uptake by peripheral tissues.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways, starting with the formation of intermediates such as substituted benzaldehydes or pyrimidine precursors. For example, a common method includes:

- Condensation of 3,4-dimethylaniline with a functionalized pyrimidine intermediate under acidic or basic conditions.

- Introduction of the 4-hydroxy-3-methoxyphenyl group via nucleophilic substitution or coupling reactions.

- Optimization of solvent systems (e.g., ethanol, DMF), temperature (60–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yield and purity .

Table 1: Example Reaction Conditions from Literature

| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Intermediate A | Ethanol | 80 | HCl | 65–70 |

| Cyclization | DMF | 100 | – | 75–80 |

| Final step | THF | RT | Pd(OAc)₂ | 60–65 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy vs. hydroxy groups) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. How is the crystal structure determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection using a diffractometer (e.g., Bruker D8 QUEST).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, which handles hydrogen bonding and disorder modeling .

- Validation using tools like PLATON to check for twinning or missed symmetry .

Advanced Research Questions

Q. How can computational methods predict biological activity against targets like EGFR or carbonic anhydrase IX?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s thiourea moiety and target active sites (e.g., EGFR’s ATP-binding pocket).

- MD Simulations: GROMACS or AMBER assess binding stability over time, identifying key residues (e.g., Lys721 in EGFR) for mutagenesis studies .

- Free Energy Calculations: MM-GBSA evaluates binding affinity differences between analogs .

Q. What strategies resolve discrepancies between theoretical predictions and experimental pharmacokinetic data?

- In Silico ADMET: Compare results from SwissADME and pkCSM to identify outliers (e.g., poor solubility predictions).

- Experimental Validation: Use Caco-2 cell assays for permeability and microsomal stability tests to refine computational models .

- Statistical Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with observed bioavailability .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological profiles?

- Substituent Variation: Replace the 3,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.

- Bioisosteric Replacement: Substitute the sulfanylidene group with carbonyl to reduce toxicity while retaining activity .

Table 2: SAR Trends in Pyrimidine Derivatives

| Substituent | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 3,4-Dimethylphenyl | 120 ± 15 | 8.2 |

| 4-Trifluoromethylphenyl | 85 ± 10 | 5.1 |

| 2-Naphthyl | 150 ± 20 | 2.3 |

Q. What in vitro/in vivo models are appropriate for evaluating therapeutic potential?

- In Vitro:

- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, A549).

- Target Inhibition: ELISA-based kinase assays for EGFR or CA IX .

- In Vivo:

- Pharmacokinetics: Rat models for bioavailability and half-life studies.

- Efficacy: Xenograft models (e.g., HCT-116 colorectal tumors) with dose optimization .

Q. How do crystallization conditions influence polymorphic forms, and how are they characterized?

- Polymorph Screening: Use solvent evaporation (e.g., acetone/water) or cooling crystallization to isolate forms.

- Analytical Techniques:

- SCXRD for lattice packing differences.

- Differential Scanning Calorimetry (DSC) to identify thermal transitions .

- Stability Studies: Accelerated aging (40°C/75% RH) monitors form conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.